molecular formula C11H8F3NO3 B14888382 (R)-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione

(R)-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione

Cat. No.: B14888382
M. Wt: 259.18 g/mol
InChI Key: QXTGSFABJCWOQH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione typically involves the cyclization of an aminomalonate derivative with a trifluoromethylbenzyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The cyclization reaction proceeds through a Dieckmann condensation mechanism, leading to the formation of the oxazolidine ring .

Industrial Production Methods

In an industrial setting, the production of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Palladium on carbon, hydrogen gas, ethanol.

    Substitution: Sodium azide, lithium aluminum hydride, dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a crucial building block in the synthesis of antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The oxazolidine ring structure provides stability and selectivity, ensuring effective interaction with the desired molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(2-(Trifluoromethyl)phenyl)oxazolidine-2,5-dione
  • ®-4-(2-(Trifluoromethyl)benzyl)imidazolidine-2,5-dione
  • ®-4-(2-(Trifluoromethyl)benzyl)thiazolidine-2,5-dione

Uniqueness

®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione stands out due to its unique combination of the trifluoromethyl group and the oxazolidine ring. This combination imparts enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug design and development .

Properties

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

(4R)-4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)/t8-/m1/s1

InChI Key

QXTGSFABJCWOQH-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H]2C(=O)OC(=O)N2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F

Origin of Product

United States

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